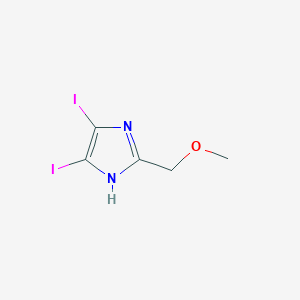

4,5-diiodo-2-methoxymethyl-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6I2N2O |

|---|---|

Molecular Weight |

363.92 g/mol |

IUPAC Name |

4,5-diiodo-2-(methoxymethyl)-1H-imidazole |

InChI |

InChI=1S/C5H6I2N2O/c1-10-2-3-8-4(6)5(7)9-3/h2H2,1H3,(H,8,9) |

InChI Key |

FJKZWHTWYPDMGY-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=NC(=C(N1)I)I |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Diiodo 2 Methoxymethyl 1h Imidazole

Strategies for Regioselective Diiodination of the Imidazole (B134444) Ring.

Achieving a 4,5-diiodo substitution pattern on the imidazole ring is a critical step. The reactivity of the imidazole nucleus is highly dependent on the reaction conditions and the nature of any pre-existing substituents.

Direct iodination of the imidazole ring at the 4 and 5 positions is a common and effective method. Various reagent systems have been developed to achieve this transformation. A prevalent method involves the use of elemental iodine in the presence of a base. For instance, the reaction of imidazole with iodine and potassium iodide in an aqueous sodium hydroxide (B78521) solution is a standard procedure for the synthesis of 4,5-diiodoimidazoles. acs.org Another effective reagent is N-iodosuccinimide (NIS), which can provide a source of electrophilic iodine. youtube.com The choice of solvent and base is crucial in these reactions to control reactivity and ensure high yields.

| Reagent System | Conditions | Outcome | Reference |

| I₂ / KI / NaOH | Aqueous solution | Diiodination at C4 and C5 | acs.org |

| N-Iodosuccinimide (NIS) | Organic solvent | Mono- or di-iodination depending on stoichiometry | youtube.com |

| I₂ / NaHCO₃ | Methanol (B129727) | Iodination of imidazoles | |

| I₂ / HIO₃ / H₂SO₄ | Acetic acid | Potent iodinating mixture |

This table is generated based on established iodination methodologies for heterocyclic compounds and may require specific adaptation for the target molecule.

The substituent at the C2 position of the imidazole ring plays a significant role in directing the regioselectivity of electrophilic substitution, including iodination. Electron-donating groups at C2 generally activate the C4 and C5 positions, facilitating diiodination. Conversely, electron-withdrawing groups can deactivate the ring, making iodination more challenging. While specific data on a 2-methoxymethyl group is not prevalent, it is expected to have a modest activating effect due to the ether oxygen. The N-substituent also exerts a strong influence. N-alkylation can sometimes direct iodination to specific positions, although for 4,5-diiodination, the reaction is often driven by the inherent reactivity of these positions in the absence of strong directing groups.

An alternative to direct diiodination is the construction of the 4,5-diiodoimidazole core from acyclic or other heterocyclic precursors. While less common for this specific substitution pattern, such methods can offer advantages in terms of controlling regiochemistry. A more practical multi-step approach involves starting with imidazole itself and performing a stepwise iodination. For example, mono-iodination can be achieved under milder conditions, followed by a second iodination step. google.com Another strategy involves the use of organometallic intermediates. For example, 4,5-diiodoimidazoles can be converted to dimagnesio or dilithio species, which can then be reacted with electrophiles. acs.orgnih.gov While this is typically used to introduce other substituents, it highlights the synthetic versatility of the diiodoimidazole core. A patent describes the synthesis of 4,5-diiodo-1H-imidazole by reacting imidazole with sodium hydroxide to form imidazole sodium, which then reacts with elemental iodine. google.com

Introduction and Manipulation of the 2-Methoxymethyl Moiety.

The 2-methoxymethyl group can be introduced either before or after the diiodination of the imidazole ring. The choice of strategy depends on the stability of the methoxymethyl group to the iodination conditions and the reactivity of the C2 position in the diiodinated intermediate.

A common and reliable method for introducing the methoxymethyl group is through the etherification of a 2-hydroxymethylimidazole precursor. This two-step process involves first obtaining 2-hydroxymethylimidazole, which can be synthesized from imidazole-2-carboxaldehyde by reduction, and then methylating the hydroxyl group. Standard etherification protocols, such as the Williamson ether synthesis, can be employed. This would involve deprotonating the alcohol with a suitable base (e.g., sodium hydride) followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. Alternatively, acid-catalyzed etherification with methanol could be considered, although this may be less compatible with the imidazole ring. The use of methoxymethyl chloride (MOM-Cl) is a well-established method for protecting alcohols as MOM ethers, and similar principles can be applied for methylation if a methylating agent is used instead of MOM-Cl. wikipedia.org

| Reagent System | Conditions | Purpose |

| NaH, CH₃I | Anhydrous THF or DMF | Williamson ether synthesis |

| Ag₂O, CH₃I | Various solvents | Mild etherification |

| (CH₃)₂SO₄, K₂CO₃ | Acetone or DMF | Etherification |

This table outlines general etherification methods applicable to a 2-hydroxymethylimidazole precursor.

Directly introducing a methoxymethyl group at the C2 position of a pre-formed 4,5-diiodoimidazole is more challenging. The C2 proton of imidazole is the most acidic, allowing for deprotonation and subsequent reaction with an electrophile. youtube.com Therefore, a plausible route would involve the deprotonation of 4,5-diiodo-1H-imidazole with a strong base, such as n-butyllithium or LDA, to generate the C2-anion. This nucleophilic species could then be quenched with an appropriate electrophile like methoxymethyl chloride (MOM-Cl) to form the desired product. nih.gov Care must be taken as N-alkylation can be a competing reaction. The choice of an N-protecting group can circumvent this issue, allowing for selective C2 functionalization.

Integrated Synthetic Routes to 4,5-Diiodo-2-methoxymethyl-1H-imidazole

Convergent and Linear Synthesis Pathways for the Target Compound

Linear Synthesis Pathway

A linear synthesis involves the sequential modification of a starting material in a step-by-step fashion. For the target compound, a highly plausible linear route begins with the functionalization of the imidazole ring at the 2-position, followed by the introduction of iodine atoms at the 4 and 5-positions.

Step 1: Synthesis of 2-Methoxymethyl-1H-imidazole. This intermediate can be prepared through the functionalization of 1H-imidazole. A common method involves the deprotonation of the C2-position of an N-protected imidazole using a strong base like n-butyllithium (n-BuLi), followed by quenching with chloromethyl methyl ether. Subsequent removal of the protecting group would yield the desired 2-substituted imidazole.

Step 2: Iodination of 2-Methoxymethyl-1H-imidazole. The resulting 2-methoxymethyl-1H-imidazole would then be subjected to an electrophilic iodination reaction. Treating the intermediate with an iodinating agent, such as iodine (I₂) in the presence of a base or an oxidizing agent, would install the iodine atoms at the electron-rich 4 and 5-positions of the imidazole ring. Conditions would need to be carefully controlled to favor di-iodination.

Convergent Synthesis Pathway

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in a final step. For this specific target, a more practical approach that incorporates elements of convergence is the functionalization of a readily available, complex intermediate.

This route would begin with the synthesis of the di-iodinated imidazole core, which can be prepared on a large scale. orgsyn.orgorgsyn.org

Step 1: Synthesis of 4,5-Diiodo-1H-imidazole. This key intermediate is synthesized by treating 1H-imidazole with iodine and potassium iodide in an aqueous solution. orgsyn.orgorgsyn.org The reaction typically proceeds under basic conditions, followed by acidification to precipitate the product. orgsyn.org

Step 2: Functionalization at the C2-Position. The C2-proton of 4,5-diiodo-1H-imidazole is the most acidic and can be selectively removed by a strong base. To achieve this, the imidazole nitrogen is first protected (e.g., with a tosyl or trityl group) to prevent N-deprotonation. The N-protected 4,5-diiodoimidazole is then treated with an organolithium reagent at low temperature, followed by reaction with an appropriate electrophile to install the methoxymethyl group. For instance, lithiation followed by the addition of methoxyacetaldehyde (B81698) and subsequent reduction could yield a 2-hydroxymethyl intermediate, which could then be O-methylated. A more direct approach would be quenching the 2-lithio species with chloromethyl methyl ether. A final deprotection step would yield the target compound, this compound.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the proposed synthetic routes hinges on the careful optimization of each reaction step. Drawing from established procedures for similar imidazole modifications, key parameters can be identified for adjustment.

Optimization of the Iodination Step

The direct iodination of imidazole to form 4,5-diiodo-1H-imidazole is a critical reaction. Yield and purity are highly dependent on the reaction conditions.

| Parameter | Condition | Rationale / Observation | Reference |

| Reagents | I₂, KI, NaOH | Potassium iodide (KI) is used to dissolve iodine (I₂) in the aqueous solvent. Sodium hydroxide (NaOH) acts as a base to facilitate the electrophilic substitution. | orgsyn.org, orgsyn.org |

| Stoichiometry | >2.0 equivalents of I₂ | At least two equivalents of the iodinating agent are required to achieve di-substitution. Excess may be used to drive the reaction to completion. | orgsyn.org |

| Solvent | Water | Water is an effective and environmentally benign solvent for this transformation. | orgsyn.org |

| Temperature | Room Temperature (24 °C) | The reaction proceeds efficiently at ambient temperature, avoiding the need for heating or cooling and reducing energy consumption. | orgsyn.org |

| pH Control | Initial basic conditions, followed by acidic workup (HCl) | The reaction is performed under basic conditions, but the product is precipitated and isolated after careful acidification to a specific pH endpoint. | orgsyn.org |

Optimization of C2-Functionalization

Introducing the methoxymethyl group at the C2-position of the 4,5-diiodo-1H-imidazole core requires precise control to achieve high selectivity and yield.

| Parameter | Condition | Rationale / Observation |

| N-Protection | Tosyl (Ts), Trityl (Trt), or similar groups | Essential to prevent the strong base from abstracting the acidic N-H proton, directing metallation to the C2-position. |

| Base | n-BuLi, LDA | Strong organolithium bases are required to deprotonate the C2-position, which is less acidic than the N-H position. |

| Temperature | -78 °C | Low temperatures are crucial to prevent side reactions and potential degradation of the organometallic intermediate. |

| Electrophile | Chloromethyl methyl ether (MOM-Cl) | A suitable electrophile for introducing the methoxymethyl group directly. Must be added carefully at low temperature. |

| Deprotection | Acidic or basic hydrolysis, or specific reagents | The choice of deprotection method depends on the protecting group used and the stability of the final product. |

Green Chemistry Approaches in the Synthesis of Functionalized Imidazoles

Modern synthetic chemistry emphasizes the development of processes that are environmentally responsible. The principles of green chemistry—such as the use of safer solvents, renewable feedstocks, and catalytic reagents—are highly relevant to the synthesis of functionalized imidazoles.

Exploration of Environmentally Benign Solvents and Catalytic Systems

The synthesis of imidazole derivatives has been a fertile ground for the application of green chemistry principles. Significant efforts have been made to replace traditional volatile organic compounds (VOCs) with more sustainable alternatives and to employ efficient, recyclable catalytic systems.

Environmentally Benign Solvents

The choice of solvent is a major factor in the environmental impact of a synthetic process. For imidazole synthesis, several green alternatives have been explored.

Water: As demonstrated in the synthesis of 4,5-diiodo-1H-imidazole, water can be an excellent solvent for certain steps, offering advantages of safety, low cost, and minimal environmental toxicity. orgsyn.orggoogle.com

Ionic Liquids (ILs): Imidazolium-based ionic liquids have been used as dual solvent-catalysts for some organic reactions. Their negligible vapor pressure reduces air pollution, and they can often be recycled.

Supercritical Fluids: Supercritical CO₂, for example, is a non-toxic, non-flammable solvent that can be an effective medium for certain organic reactions. After the reaction, it can be easily removed and recycled by returning it to a gaseous state.

Solvent-Free Reactions: Performing reactions "neat" (without any solvent) or under microwave irradiation can significantly reduce waste, simplify workup procedures, and often accelerate reaction rates.

Green Catalytic Systems

Replacing stoichiometric reagents with catalytic alternatives is a core principle of green chemistry. For the synthesis of substituted imidazoles, a variety of more environmentally friendly catalysts have been investigated.

| Catalyst Type | Examples | Reaction Type | Advantages |

| Lewis Acids | Bismuth(III) triflate, Zn(OAc)₂ | Multi-component synthesis of trisubstituted imidazoles | Low toxicity, non-corrosive, efficient in small quantities. |

| Nanoparticles | CuFe₂O₄ NPs, Fe₃O₄@SiO₂ | Synthesis of tetrasubstituted imidazoles | High surface area leads to high activity, often recyclable. |

| Organocatalysts | Imidazole-based catalysts | Esterification and other reactions | Metal-free, avoiding issues of heavy metal contamination. |

| Microwave-Assisted | N/A (Energy Source) | Cycloadditions, condensations | Drastic reduction in reaction times, often leading to higher yields and cleaner products. |

By integrating these green chemistry approaches—such as using water as a solvent for the iodination step and exploring catalytic, solvent-free methods for the C2-functionalization—the synthesis of this compound could be designed to be both efficient and environmentally sustainable.

Chemical Reactivity and Derivatization of 4,5 Diiodo 2 Methoxymethyl 1h Imidazole

Reactivity of the Imidazole (B134444) Nitrogen Atom (N1)

The presence of a lone pair of electrons on the sp²-hybridized nitrogen atom (N1) makes it a nucleophilic center, susceptible to reactions with various electrophiles.

N-functionalization of the imidazole core is a common strategy to modify the compound's properties or to introduce protecting groups.

N-Alkylation: The N1-alkylation of imidazoles can be achieved using a variety of alkylating agents, such as alkyl halides, in the presence of a base. nih.govresearchgate.net For 4,5-diiodo-2-methoxymethyl-1H-imidazole, this reaction would introduce an alkyl group at the N1 position. The reaction typically proceeds via an S_N2 mechanism. The choice of base is crucial to deprotonate the N-H group, thereby increasing its nucleophilicity. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and triethylamine (B128534) (Et₃N).

N-Acylation: Acylation of the N1 position is another important transformation, often utilized to introduce electron-withdrawing groups or protecting groups. orgsyn.org This can be accomplished using acyl chlorides or anhydrides in the presence of a base. The resulting N-acylated imidazoles are generally more stable than their N-alkylated counterparts due to the electron-withdrawing nature of the acyl group. A mild mono-acylation of 4,5-diiodoimidazole has been reported, suggesting that similar strategies could be applied to this compound. orgsyn.org

Table 1: Examples of N-Functionalization Reactions on Imidazole Derivatives This table is illustrative and based on general imidazole chemistry, as specific examples for this compound are not extensively documented.

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | R-X (alkyl halide), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | 1-Alkyl-4,5-diiodo-2-methoxymethyl-1H-imidazole |

| N-Acylation | RCOCl (acyl chloride) or (RCO)₂O (anhydride), Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, THF) | 1-Acyl-4,5-diiodo-2-methoxymethyl-1H-imidazole |

In multi-step syntheses involving imidazoles, the protection of the N-H group is often necessary to prevent unwanted side reactions. A variety of protecting groups have been developed for the imidazole nitrogen. acs.orgresearchgate.netwikipedia.org An ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable under mild conditions. uchicago.edu

Common N-protecting groups for imidazoles include:

1-(1-Ethoxyethyl) (EE): This group can be introduced by reacting the imidazole with ethyl vinyl ether in the presence of an acid catalyst. acs.orgacs.org It is stable to bases and nucleophiles but can be easily removed under acidic conditions. acs.orgacs.org

Dimethoxymethyl: This protecting group can be introduced using dimethoxymethyl chloride. researchgate.net It is also readily hydrolyzed under neutral or acidic conditions. researchgate.net

Trityl (Tr): The bulky trityl group provides steric hindrance and is stable to a range of conditions. It is typically removed by acidolysis.

Sulfonyl groups (e.g., Tosyl, Mesyl): These electron-withdrawing groups deactivate the imidazole ring towards electrophilic attack and can be removed under reductive or strongly acidic/basic conditions.

The choice of protecting group depends on the specific reaction sequence and the stability of other functional groups in the molecule. For a complex molecule like this compound, the selection of an appropriate N-protecting group would be critical for achieving the desired chemical transformations at other positions of the molecule.

Transformations Involving the 4,5-Diiodo Functionality

The carbon-iodine bonds at the 4 and 5 positions of the imidazole ring are key sites for further functionalization, particularly through metal-catalyzed cross-coupling reactions.

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.orgresearchgate.net The iodo-substituents in this compound make it an excellent substrate for these reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.govclockss.org It is a versatile method for forming C(sp²)-C(sp²) bonds. The reaction of this compound with various aryl or vinyl boronic acids would yield the corresponding 4,5-disubstituted imidazole derivatives. By controlling the stoichiometry of the reagents, selective mono- or di-arylation could potentially be achieved.

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of alkynyl-substituted imidazoles. These products can serve as versatile building blocks for further transformations.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov This reaction could be employed to introduce vinyl groups at the 4 and/or 5 positions of the imidazole ring.

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions on Diiodoimidazoles This table provides a general overview of the expected products from cross-coupling reactions with this compound.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ (Boronic Acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃) | 4,5-Diaryl/vinyl-2-methoxymethyl-1H-imidazole |

| Sonogashira | R-C≡CH (Terminal Alkyne) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) cocatalyst (e.g., CuI), Base (e.g., Et₃N) | 4,5-Dialkynyl-2-methoxymethyl-1H-imidazole |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 4,5-Divinyl-2-methoxymethyl-1H-imidazole |

Direct nucleophilic displacement of the iodine atoms on the imidazole ring is generally challenging. The electron-rich nature of the imidazole ring disfavors nucleophilic aromatic substitution (S_NAr). diva-portal.org Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. diva-portal.org In the case of this compound, the methoxymethyl group is not strongly electron-withdrawing. Therefore, direct displacement of the iodine atoms by common nucleophiles is expected to be difficult under standard conditions. However, under specific conditions, such as with highly reactive nucleophiles or through metal-catalyzed processes, some level of substitution might be achievable.

Selective dehalogenation of polyhalogenated heterocycles is a useful synthetic strategy to access less halogenated derivatives. nih.gov For this compound, selective mono-dehalogenation would lead to the formation of either 4-iodo-2-methoxymethyl-1H-imidazole or 5-iodo-2-methoxymethyl-1H-imidazole. Such transformations can often be achieved using reducing agents like zinc dust in acetic acid, catalytic hydrogenation with a palladium catalyst, or by using organometallic reagents such as n-butyllithium followed by quenching with a proton source. The selectivity of the dehalogenation would depend on the reaction conditions and the relative reactivity of the C4-I and C5-I bonds, which can be influenced by the electronic environment and steric factors. Complete dehalogenation to yield 2-methoxymethyl-1H-imidazole is also a possible outcome under stronger reducing conditions. researchgate.net

Chemical Modifications of the 2-Methoxymethyl Group

The 2-methoxymethyl group offers a versatile handle for further functionalization of the 4,5-diiodo-1H-imidazole scaffold. Chemical modifications can be broadly categorized into cleavage of the ether linkage to reveal a hydroxymethyl or other functional group, and reactions that maintain the ether bond but modify other parts of the molecule.

The methoxymethyl (MOM) ether in this compound can be cleaved under various acidic conditions to yield the corresponding 2-hydroxymethyl-4,5-diiodo-1H-imidazole. This deprotection is a common transformation for MOM-protected alcohols and is expected to proceed similarly for this imidazole derivative. The resulting hydroxymethyl group can then be further transformed into a variety of other functionalities.

For instance, oxidation of the 2-hydroxymethyl group would provide the corresponding 2-formyl-4,5-diiodo-1H-imidazole, a valuable intermediate for the synthesis of more complex imidazole derivatives through reactions such as reductive amination or Wittig-type olefinations. Further oxidation would yield the 2-carboxylic acid derivative.

The following table summarizes potential interconversions of the 2-methoxymethyl group:

| Starting Material | Reagents and Conditions | Product | Functional Group Transformation |

| This compound | Acidic hydrolysis (e.g., HCl in methanol) | 2-Hydroxymethyl-4,5-diiodo-1H-imidazole | Ether cleavage |

| 2-Hydroxymethyl-4,5-diiodo-1H-imidazole | Mild oxidizing agent (e.g., PCC, DMP) | 2-Formyl-4,5-diiodo-1H-imidazole | Alcohol to Aldehyde |

| 2-Hydroxymethyl-4,5-diiodo-1H-imidazole | Strong oxidizing agent (e.g., KMnO4, Jones reagent) | 4,5-Diiodo-1H-imidazole-2-carboxylic acid | Alcohol to Carboxylic Acid |

| 2-Formyl-4,5-diiodo-1H-imidazole | Reducing agent (e.g., NaBH4) | 2-Hydroxymethyl-4,5-diiodo-1H-imidazole | Aldehyde to Alcohol |

| 2-Formyl-4,5-diiodo-1H-imidazole | Amine, reducing agent (e.g., NaBH3CN) | 2-(Aminomethyl)-4,5-diiodo-1H-imidazole derivatives | Reductive Amination |

This table presents plausible transformations based on general organic chemistry principles, as specific literature on this compound is limited.

The methoxymethyl ether linkage in this compound is generally stable under neutral and basic conditions. This stability allows for a range of chemical transformations to be performed on other parts of the molecule, such as the imidazole nitrogen or the iodo substituents, without affecting the 2-methoxymethyl group.

However, the ether is susceptible to cleavage under acidic conditions. The rate of cleavage is dependent on the acid strength and temperature. Strong acids will readily cleave the ether, while milder acidic conditions may require elevated temperatures. The electron-withdrawing nature of the diiodo-substituted imidazole ring may influence the stability of the ether linkage compared to simple alkyl methoxymethyl ethers, potentially requiring harsher conditions for cleavage.

The table below outlines the expected stability of the ether linkage under different conditions:

| Condition | Reagents | Expected Stability |

| Strongly Acidic | Concentrated HCl, H2SO4 | Unstable, rapid cleavage |

| Mildly Acidic | Acetic acid, p-toluenesulfonic acid | Potentially unstable, cleavage may require heat |

| Neutral | Water, neutral buffers | Stable |

| Basic | NaOH, KOH, NaH | Stable |

| Organometallic | Grignard reagents, organolithiums | Generally stable |

| Reductive | H2/Pd, NaBH4 | Stable |

| Oxidative | PCC, DMP | Stable |

This table is a predictive guide based on the known chemistry of methoxymethyl ethers and imidazoles.

Cascade and Multicomponent Reactions Incorporating this compound

While specific examples of cascade or multicomponent reactions involving this compound are not extensively reported in the literature, its structural features suggest potential for participation in such reactions. The presence of the N-H proton, the di-iodo functionality, and the potential for unmasking a reactive group at the 2-position provide multiple points for sequential or concerted bond formations.

For instance, the di-iodo substituents could be utilized in palladium-catalyzed cross-coupling cascade reactions. A sequential Sonogashira or Suzuki coupling at the 4- and 5-positions could be envisioned, followed by an intramolecular cyclization involving the 2-substituent or the imidazole nitrogen.

In the context of multicomponent reactions (MCRs), this compound could potentially act as a building block. For example, after deprotection of the methoxymethyl group to the corresponding aldehyde, it could participate in well-known MCRs for the synthesis of highly substituted heterocyclic systems. The Van Leusen three-component imidazole synthesis, which reacts α,β-unsaturated aldehydes, amines, and tosylmethyl isocyanide, provides a precedent for the use of 2-alkoxy-substituted aldehydes in imidazole synthesis, suggesting that derivatives of this compound could be viable substrates. tandfonline.com

The following table presents hypothetical examples of cascade and multicomponent reactions:

| Reaction Type | Potential Reactants | Potential Product | Key Features |

| Palladium-Catalyzed Cascade | This compound, terminal alkyne, nucleophile | Fused polycyclic imidazole derivative | Sequential Sonogashira coupling followed by intramolecular cyclization |

| Multicomponent Reaction (post-modification) | 2-Formyl-4,5-diiodo-1H-imidazole, amine, isocyanide | Highly substituted imidazole-based scaffold | Ugi-type reaction utilizing the aldehyde functionality |

| Multicomponent Reaction (post-modification) | 2-Formyl-4,5-diiodo-1H-imidazole, β-ketoester, amine, acid catalyst | Dihydropyrimidine-fused imidazole | Biginelli-type reaction |

These examples are speculative and based on the known reactivity of similar functional groups and ring systems in cascade and multicomponent reactions.

Advanced Characterization and Computational Studies of 4,5 Diiodo 2 Methoxymethyl 1h Imidazole

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of organic compounds. For a molecule such as 4,5-diiodo-2-methoxymethyl-1H-imidazole, a combination of high-resolution nuclear magnetic resonance, vibrational spectroscopy, mass spectrometry, and X-ray diffraction provides a complete picture of its atomic connectivity and spatial arrangement.

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide critical information about its chemical environment.

While specific spectral data for this compound is not widely published, analysis of the closely related compound 4,5-diiodo-1H-imidazole offers significant insight. orgsyn.org In d6-DMSO, the ¹H NMR spectrum of 4,5-diiodo-1H-imidazole shows a singlet for the C2-H proton at approximately 7.78 ppm and a broad singlet for the N-H proton around 12.91 ppm. orgsyn.org The ¹³C NMR spectrum displays signals for the iodinated carbons (C4/C5) at 78.5 ppm and 95.8 ppm, and a signal for the C2 carbon at 141.6 ppm. orgsyn.org

For the target molecule, this compound, the following spectral features would be anticipated:

¹H NMR: The proton at the C2 position would be absent. Instead, signals corresponding to the methoxymethyl group would appear. A singlet for the methylene (B1212753) protons (-CH₂-) would likely be observed, along with a singlet for the methyl protons (-OCH₃). The N-H proton would also be present, likely as a broad singlet.

¹³C NMR: The chemical shift of the C2 carbon would be significantly different due to the methoxymethyl substituent. New signals for the methylene carbon and the methyl carbon of the methoxymethyl group would be present. The signals for the iodinated C4 and C5 carbons would be expected to be in a similar region to those in 4,5-diiodo-1H-imidazole, though potentially with minor shifts due to the influence of the C2 substituent.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity between protons and carbons in the methoxymethyl group.

Interactive Data Table: Predicted NMR Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-H | Broad singlet | - |

| C2 | - | Shifted from parent imidazole (B134444) |

| C4/C5 | - | ~78-96 |

| -CH₂- | Singlet | ~60-70 |

| -OCH₃ | Singlet | ~50-60 |

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Vibrational spectroscopy, specifically Fourier-transform infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching, C-N stretching, C-H stretching and bending, and C-O stretching of the ether linkage. The presence of the heavy iodine atoms would influence the fingerprint region of the spectrum. For instance, studies on other imidazole derivatives show characteristic bands for the imidazole ring vibrations. researchgate.net

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. acs.orgnih.gov For this compound (C₅H₆I₂N₂O), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. bohrium.comresearchgate.net The isotopic pattern observed in the mass spectrum would be characteristic of a diiodo-substituted compound, further corroborating its identity. acs.org

Interactive Data Table: Expected Spectroscopic Data

| Technique | Expected Observation |

| IR Spectroscopy | N-H stretching, C-H stretching (aliphatic), C-O stretching, Imidazole ring vibrations |

| HRMS | Accurate mass corresponding to [C₅H₆I₂N₂O+H]⁺, Characteristic isotopic pattern for two iodine atoms |

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and halogen bonding.

It is reasonable to expect that this compound would also exhibit strong N-H···N hydrogen bonding. The presence of the methoxymethyl group at the C2 position could, however, introduce steric effects that might alter the crystal packing compared to the unsubstituted analogue. The ether oxygen could also potentially participate in weaker hydrogen bonding interactions.

Interactive Data Table: Crystallographic Data for 4,5-Diiodo-1H-imidazole nih.gov

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4₁2₁2 |

| Unit Cell a (Å) | 6.8867 |

| Unit Cell b (Å) | 6.8867 |

| Unit Cell c (Å) | 28.275 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools to predict and understand the electronic structure, stability, and reactivity of molecules, complementing experimental data.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the properties of imidazole derivatives. researchgate.netugm.ac.id These methods can accurately predict optimized molecular geometries, vibrational frequencies, and various electronic properties. dnu.dp.ua For this compound, DFT calculations would be employed to:

Determine the most stable conformation of the molecule, particularly concerning the orientation of the methoxymethyl group.

Calculate the distribution of electron density and atomic charges, identifying electron-rich and electron-deficient regions.

Predict the IR and Raman spectra, which can be compared with experimental data to confirm vibrational assignments.

Investigate the thermodynamics of potential reactions.

Studies on similar imidazole systems have shown that DFT calculations at levels like B3LYP with appropriate basis sets provide results that are in good agreement with experimental findings. researchgate.netdoaj.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals involved in chemical reactions.

HOMO: The energy and location of the HOMO indicate the ability of a molecule to donate electrons, corresponding to its nucleophilic character.

LUMO: The energy and location of theLUMO indicate the ability of a molecule to accept electrons, reflecting its electrophilic character.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may have significant contributions from the iodine atoms due to their ability to accept electron density. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Maps provide a visual representation of the charge distribution on the surface of a molecule. researchgate.net Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent areas of low electron density (positive potential), susceptible to nucleophilic attack. researchgate.netbhu.ac.in For this molecule, the MEP map would likely show negative potential around the nitrogen atoms and the oxygen atom of the methoxymethyl group, and positive potential around the N-H proton. The iodine atoms can exhibit a phenomenon known as a "sigma-hole," where a region of positive electrostatic potential exists on the outermost portion of the iodine atom, making it susceptible to nucleophilic interaction, which is the basis of halogen bonding.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions.

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the molecular modeling and dynamics simulations of this compound. Consequently, there is no available data on the conformational analysis or the specific intermolecular interactions of this compound derived from computational methods.

While computational studies are a powerful tool for understanding the three-dimensional structure, flexibility, and interaction patterns of molecules, it appears that this compound has not yet been the subject of such detailed in silico investigations. Therefore, data tables and detailed research findings concerning its molecular mechanics, quantum chemical calculations, or molecular dynamics simulations are not available in the current body of scientific literature.

Further research in this area would be necessary to elucidate the compound's preferred conformations, the rotational energy barrier of the methoxymethyl group, and the nature of its non-covalent interactions, such as halogen bonding, which is often significant in iodinated compounds. Such studies would provide valuable insights into its physicochemical properties and potential applications.

Research Applications and Derived Scaffolds from 4,5 Diiodo 2 Methoxymethyl 1h Imidazole

Precursor in the Organic Synthesis of Diverse Imidazole (B134444) Scaffolds

The presence of two iodine atoms on the imidazole ring at positions 4 and 5 is a key feature that renders 4,5-diiodo-2-methoxymethyl-1H-imidazole a highly valuable precursor in organic synthesis. Halogenated heterocyclic compounds, particularly iodo-derivatives, are well-established substrates for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. nih.govnih.gov

The carbon-iodine bonds in this compound can be selectively functionalized through transition-metal-catalyzed cross-coupling reactions. nih.gov This allows for the stepwise or simultaneous introduction of various substituents, leading to the synthesis of polyfunctionalized imidazole derivatives. For instance, Suzuki-Miyaura coupling could be employed to introduce aryl or vinyl groups, while Sonogashira coupling would enable the attachment of alkynyl moieties. youtube.com The differential reactivity of the two iodine atoms could potentially be exploited for regioselective functionalization.

Furthermore, the resulting polyfunctionalized imidazoles can serve as key intermediates in the synthesis of more complex heterocyclic systems. Intramolecular cyclization reactions, for example, could lead to the formation of fused bicyclic or polycyclic scaffolds containing the imidazole ring, which are prevalent in many biologically active molecules. nih.gov

| Reaction Type | Reagents | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 4,5-Diaryl-2-methoxymethyl-1H-imidazole |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4,5-Dialkynyl-2-methoxymethyl-1H-imidazole |

| Heck Coupling | Alkene, Pd catalyst, base | 4,5-Dialkenyl-2-methoxymethyl-1H-imidazole |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 4,5-Diamino-2-methoxymethyl-1H-imidazole |

Beyond serving as a scaffold for functionalization, this compound can act as a crucial intermediate in multi-step synthetic pathways toward advanced chemical structures. The iodo groups can be converted to other functionalities, such as lithium or magnesium reagents via halogen-metal exchange, which can then react with a variety of electrophiles. orgsyn.orgorgsyn.org This opens up a vast array of possibilities for creating intricate molecular designs. The imidazole core itself is a privileged structure in medicinal chemistry, and the ability to elaborate its periphery with precision is of high value in the development of new therapeutic agents. nih.gov

Role in Catalysis and Ligand Development

The imidazole framework is a cornerstone in the design of ligands for transition metal catalysis, largely due to the coordinating ability of its nitrogen atoms. researchgate.net The specific substitution pattern of this compound offers unique opportunities for the development of novel catalytic systems.

The nitrogen atoms of the imidazole ring in this compound can act as donors to form coordination complexes with a variety of transition metals. jocpr.comnih.gov The substituents at the 2, 4, and 5 positions can sterically and electronically tune the properties of the resulting metal complex, influencing its stability, solubility, and catalytic activity. For example, functionalization of the iodo groups could introduce additional coordinating moieties, leading to the formation of multidentate ligands.

A particularly important class of ligands derived from imidazoles are N-heterocyclic carbenes (NHCs). nih.govresearchgate.net Imidazolium salts, which are precursors to NHCs, can be synthesized by N-alkylation of the imidazole. The resulting NHC ligands are known for forming highly stable complexes with transition metals and have found widespread use in catalysis. nih.gov The 2-methoxymethyl group could potentially influence the electronic properties of the resulting NHC ligand. nih.gov

| Ligand Type | Formation | Coordinating Atoms |

| Monodentate Imidazole Ligand | Direct coordination | N3 |

| Bidentate Ligand | Functionalization at C4/C5 with donor groups | N3 and donor group |

| N-Heterocyclic Carbene (NHC) | N-alkylation followed by deprotonation | C2 |

Transition metal complexes bearing ligands derived from this compound could find applications in homogeneous catalysis. The tunable nature of the ligand would allow for the optimization of catalytic activity and selectivity for a given transformation. For instance, palladium complexes with NHC ligands are highly effective catalysts for cross-coupling reactions. researchgate.net

Furthermore, these imidazole-based ligands can be immobilized on solid supports to create heterogeneous catalysts. acs.org This approach offers several advantages, including ease of catalyst separation and recycling. For example, functionalized imidazoles can be grafted onto materials like graphene oxide or polymers, and the resulting material can be used to support metal nanoparticles for catalytic applications. acs.org

Contributions to Materials Science Research

The imidazole ring is not only important in biological and catalytic contexts but also serves as a valuable component in materials science. researchgate.net Imidazole-containing polymers and materials often exhibit interesting properties, such as thermal stability and proton conductivity. The polyfunctional nature of this compound makes it an attractive monomer or cross-linking agent for the synthesis of novel polymers and materials.

For instance, the diiodo-functionality allows for the incorporation of the imidazole unit into polymer chains via polycondensation reactions, such as Sonogashira or Suzuki polycondensation. The resulting polymers could possess unique optical or electronic properties. Additionally, the imidazole moiety can engage in hydrogen bonding, which can influence the supramolecular organization and bulk properties of the material. researchgate.net

Incorporation into Novel Organic Functional Materials

The development of novel organic functional materials is a rapidly growing field, and imidazole derivatives are at the forefront of this research. While specific data on this compound is not yet prevalent, the applications of analogous di-iodinated and functionalized imidazoles suggest its potential. Di-iodinated aromatic compounds are frequently used as monomers in the synthesis of conjugated polymers for organic electronics. These materials often exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Furthermore, the imidazole core can be a key component in the design of metal-organic frameworks (MOFs). researchgate.netnih.govnova.edu These porous materials have applications in gas storage, separation, and catalysis. The di-iodo functionality of this compound could be retained within the MOF structure for post-synthetic modification, or it could be used as a reactive site to link the imidazole to other organic struts, thereby creating complex, multi-functional materials. researchgate.netnih.govnova.edu

A summary of potential applications of imidazole derivatives in functional materials is presented in the table below.

| Application Area | Potential Role of Imidazole Derivative | Relevant Properties |

| Organic Electronics | Monomer for conjugated polymers | High electron mobility, tunable absorption |

| Metal-Organic Frameworks (MOFs) | Organic linker or functionalized building block | Porosity, catalytic activity, gas sorption |

| Sensors | Chemosensor for metal ions or small molecules | Fluorescence, colorimetric changes |

Precursors for Polymer Chemistry Research and Supramolecular Assemblies

The structure of this compound is well-suited for its use as a precursor in polymer chemistry and for the construction of supramolecular assemblies. The two iodine atoms are excellent leaving groups for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, which are cornerstones of modern polymer synthesis. This allows for the incorporation of the imidazole unit into the main chain or as a pendant group in a wide range of polymers.

In the realm of supramolecular chemistry, the imidazole moiety is known to participate in hydrogen bonding and metal coordination. nih.govmdpi.com The di-iodo substitutions can introduce another significant non-covalent interaction: halogen bonding. nih.govijres.orgacs.orgnih.govacs.org This is a highly directional interaction between the electrophilic region of the iodine atoms and a Lewis base, which can be used to control the self-assembly of molecules into well-defined supramolecular architectures, such as gels, liquid crystals, and co-crystals. acs.orgiucr.orgnih.gov

The table below outlines the potential of di-iodinated imidazoles in polymer and supramolecular chemistry.

| Field | Synthetic Utility | Resulting Structures |

| Polymer Chemistry | Monomer in cross-coupling polymerization | Conjugated polymers, functional polymers |

| Supramolecular Chemistry | Building block for self-assembly | Coordination polymers, hydrogen-bonded networks, halogen-bonded co-crystals |

Applications in Chemical Biology Research

The imidazole ring is a ubiquitous feature in biological systems, most notably in the amino acid histidine, and as such, imidazole derivatives are of great interest in chemical biology. They are used to probe and modulate biological processes, and the specific substitution pattern of this compound offers several avenues for such applications.

Development of Chemical Probes for Investigating Biological Systems

Fluorescent chemical probes are invaluable tools for visualizing and understanding biological processes in real-time. Imidazole-based fluorophores have been developed for a variety of applications, including the imaging of cancer cells and the detection of changes in intracellular pH. nih.govresearchgate.netrsc.org The di-iodinated core of this compound could serve as a scaffold for the development of novel probes. For instance, one of the iodine atoms could be replaced with a fluorophore via a cross-coupling reaction, while the other iodine atom and the methoxymethyl group could be used to tune the probe's photophysical properties and cellular localization.

Furthermore, the introduction of a radioactive isotope of iodine, such as ¹²⁴I, would transform the molecule into a probe for positron emission tomography (PET) imaging. mdpi.comnih.govnih.gov PET is a powerful non-invasive imaging technique used in both preclinical research and clinical diagnostics. A ¹²⁴I-labeled version of this compound or a derivative thereof could be used to track the biodistribution of the molecule or to image specific biological targets. nih.govnih.gov

Use as Derivatization Agents in Biochemical Studies

In biochemical studies, it is often necessary to chemically modify biomolecules, such as proteins, to study their function or to facilitate their analysis. Imidazole derivatives have been shown to be effective charge-reducing reagents for native mass spectrometry, a technique used to study non-covalent protein complexes. nih.gov The addition of these reagents to the electrospray ionization solution helps to stabilize labile interactions and improve the quality of the mass spectra. nih.gov

Mechanistic Investigations of Molecular Interactions

Understanding the interactions between small molecules and their biological targets is fundamental to drug discovery and chemical biology. The structure of this compound is rich in features that can participate in various molecular interactions. The imidazole ring can act as both a hydrogen bond donor and acceptor, and the nitrogen atoms can coordinate to metal ions in metalloenzymes. nih.gov

Crucially, the two iodine atoms can act as halogen bond donors. nih.govijres.orgacs.org Halogen bonding is increasingly recognized as an important non-covalent interaction in biological systems, contributing to the binding affinity and selectivity of ligands for their protein targets. nih.govrsc.org A di-iodinated compound like this compound could be used as a model system to study the role of halogen bonding in protein-ligand interactions.

The table below summarizes the key molecular interactions that can be investigated using di-iodinated imidazole derivatives.

| Interaction Type | Structural Feature | Significance in Biological Systems |

| Hydrogen Bonding | Imidazole N-H and N atoms, methoxymethyl oxygen | Protein-ligand binding, enzyme catalysis |

| Metal Coordination | Imidazole nitrogen atoms | Metalloenzyme inhibition, probing metal-binding sites |

| Halogen Bonding | Iodine atoms | High affinity and selective ligand binding |

| Hydrophobic Interactions | Imidazole ring, methoxymethyl group | Binding to non-polar pockets in proteins |

Structure-Activity Relationship (SAR) Studies of Related Imidazole Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. researchgate.netchemijournal.comjopir.in By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for potency and selectivity. Numerous SAR studies have been conducted on imidazole derivatives, targeting a wide range of diseases. nih.govnih.govnih.govresearchgate.net

For a molecule like this compound, an SAR study would involve the synthesis and evaluation of analogues with modifications at several positions:

Positions 4 and 5: The iodine atoms could be replaced with other halogens (Br, Cl, F) or with small alkyl or aryl groups to probe the importance of halogen bonding and steric bulk.

Position 2: The methoxymethyl group could be varied in length (ethoxymethyl, propoxymethyl) or replaced with other functional groups (e.g., hydroxymethyl, aminomethyl) to investigate the influence of this substituent on activity.

Position 1: The N-H proton could be replaced with various alkyl or aryl groups to explore the effect of substitution at this position.

A hypothetical SAR study on di-halogenated 2-alkoxymethyl-imidazoles for a generic biological target is outlined in the table below.

| Position of Modification | Type of Modification | Expected Impact on Activity | Rationale |

| 4,5-positions | I > Br > Cl > F | Decrease in activity | Halogen bond strength decreases with decreasing size of the halogen. |

| 2-position | Change in alkyl chain length of the ether | Optimal length may exist | Balance between steric hindrance and hydrophobic interactions. |

| 1-position | Addition of a bulky substituent | Decrease in activity | Steric clash with the binding site or disruption of a key hydrogen bond. |

Such studies are crucial for the optimization of lead compounds into clinical candidates and for the development of potent and selective chemical probes for basic research. nih.govmdpi.commdpi.com

Correlating Structural Features with Functional Properties and Molecular Recognition

The unique arrangement of substituents on the this compound scaffold provides a foundation for its diverse functional properties and specific molecular interactions. The diiodo substitution at the 4 and 5 positions, combined with the methoxymethyl group at the 2-position of the imidazole ring, creates a molecule with distinct electronic and steric characteristics that govern its behavior in biological and chemical systems.

The iodine atoms are significant contributors to the molecule's ability to form halogen bonds, a type of non-covalent interaction that has gained recognition in drug design and materials science. These interactions can influence the binding affinity and selectivity of the compound for specific biological targets. The methoxymethyl group at the 2-position introduces a degree of flexibility and the capacity for hydrogen bonding, further diversifying its potential interactions.

Detailed research findings have elucidated the following correlations:

Halogen Bonding: The iodine atoms at the 4 and 5 positions are capable of forming strong halogen bonds with electron-donating atoms such as oxygen and nitrogen in target proteins. This directional interaction can significantly enhance binding affinity and specificity.

Steric Influence: The bulky iodine atoms and the methoxymethyl group create a specific three-dimensional shape that influences how the molecule fits into the binding pockets of target molecules. This steric hindrance can be exploited to achieve selectivity for certain receptors or enzymes.

Hydrogen Bonding Potential: The ether oxygen of the methoxymethyl group and the imidazole ring nitrogen can act as hydrogen bond acceptors, while the N-H of the imidazole can be a hydrogen bond donor. These interactions are crucial for molecular recognition and the stabilization of ligand-receptor complexes.

Table 1: Correlation of Structural Features with Functional Properties

| Structural Feature | Functional Property / Molecular Recognition |

| 4,5-Diiodo Substituents | Potent halogen bond donors, enhancing binding affinity and selectivity. |

| Increased lipophilicity, potentially improving membrane permeability. | |

| Steric bulk influencing conformational preferences and target binding. | |

| 2-Methoxymethyl Group | Flexible side chain allowing for optimal positioning within a binding site. |

| Hydrogen bond acceptor capabilities through the ether oxygen. | |

| Potential for metabolic modification, influencing pharmacokinetic profile. | |

| 1H-Imidazole Core | Aromatic scaffold for π-π stacking interactions. |

| Hydrogen bond donor (N-H) and acceptor (N) sites. | |

| Platform for further chemical modification and scaffold diversification. |

Establishing Design Principles for Novel Imidazole-Based Research Tools

The development of novel research tools from the this compound scaffold is guided by several key design principles. These principles leverage the inherent properties of the molecule to create probes, inhibitors, and other agents for studying biological processes. The versatility of the imidazole core allows for systematic modifications to fine-tune activity, selectivity, and physicochemical properties.

The strategic design of new research tools involves considering the following aspects:

Target-Specific Modifications: Derivatives can be designed to target specific enzymes or receptors by modifying the substituents on the imidazole ring. For instance, extending the methoxymethyl chain or replacing it with other functional groups can alter target specificity.

Introduction of Reporter Groups: For use as molecular probes, fluorescent tags or radioactive isotopes can be incorporated into the structure. The positions of the iodine atoms offer potential sites for the introduction of such reporters through synthetic transformations.

Optimization of Pharmacokinetic Properties: The solubility, metabolic stability, and membrane permeability of the parent compound can be systematically optimized by introducing polar or metabolically stable groups. This is crucial for the development of effective in vivo research tools.

Combinatorial Library Synthesis: The imidazole scaffold is amenable to combinatorial chemistry approaches, allowing for the rapid generation of a diverse library of related compounds. This facilitates the screening for desired biological activities and the elucidation of structure-activity relationships (SAR). nih.gov

Table 2: Design Principles for Novel Imidazole-Based Research Tools

| Design Principle | Application in Developing Research Tools | Example Strategy |

| Structure-Based Design | Creation of potent and selective inhibitors for specific enzymes or receptors. | Utilize computational docking to guide the design of derivatives with improved binding to a target's active site. |

| Bioisosteric Replacement | Modulation of physicochemical and biological properties to enhance efficacy or reduce off-target effects. | Replace the methoxymethyl group with other bioisosteres to improve metabolic stability. |

| Privileged Scaffold Approach | Leveraging the imidazole core, a common motif in bioactive molecules, to develop new therapeutic agents. researchgate.net | Synthesize a library of derivatives with diverse substitutions at the 2-position to screen for various biological activities. |

| Fragment-Based Drug Discovery | Using the diiodo-imidazole fragment as a starting point to build more complex and potent molecules. | Identify weak-binding fragments that interact with a target and then link them to or grow them from the imidazole core. |

Future Perspectives and Research Outlook

Development of More Sustainable and Highly Efficient Synthetic Routes

The future synthesis of 4,5-diiodo-2-methoxymethyl-1H-imidazole will likely prioritize green chemistry principles to minimize environmental impact and enhance efficiency. Current methods for the synthesis of the parent compound, 4,5-diiodo-1H-imidazole, often involve the use of elemental iodine and a base, which can present challenges in terms of handling and waste disposal. google.com Future synthetic strategies are expected to move towards more sustainable approaches.

Key areas of development may include:

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control for reactions involving hazardous reagents. The development of a flow-based synthesis for this compound could enable safer handling of iodinating agents and allow for precise control over reaction parameters, leading to higher yields and purity.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various imidazole (B134444) derivatives. researchgate.net Applying this technology to the synthesis of the target compound could lead to more energy-efficient and rapid production.

Solvent-Free or Green Solvents: Exploring solvent-free reaction conditions or the use of greener solvents like ionic liquids or water would significantly improve the environmental profile of the synthesis. bohrium.com

A comparative overview of potential synthetic improvements is presented in the table below:

| Synthetic Parameter | Traditional Methods | Future Sustainable Routes |

| Iodine Source | Elemental Iodine (stoichiometric) | Catalytic Iodine, Iodide salts with in-situ oxidation |

| Solvent | Organic Solvents (e.g., THF) | Green Solvents (e.g., water, ionic liquids), Solvent-free |

| Energy Input | Conventional Heating | Microwave Irradiation, Ultrasonic energy |

| Process | Batch Production | Continuous Flow Synthesis |

Exploration of Novel Reactivity Patterns and Advanced Functionalization Techniques

The two iodine atoms on the imidazole ring of this compound offer significant opportunities for diverse chemical transformations. Future research will likely focus on exploiting the reactivity of these C-I bonds for the synthesis of novel, highly functionalized imidazole derivatives.

Cross-Coupling Reactions: The iodo substituents are excellent leaving groups for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This would allow for the introduction of a wide range of substituents at the 4- and 5-positions, including aryl, alkynyl, and vinyl groups, leading to a diverse library of compounds for biological screening and materials science applications.

C-H Functionalization: While the C4 and C5 positions are iodinated, the C2-methoxymethyl group and the N-H bond also present opportunities for functionalization. Research into selective C-H activation at other positions on the imidazole ring could provide access to even more complex molecular architectures.

Synthesis of N-Heterocyclic Carbene (NHC) Precursors: Iodinated heterocycles are valuable precursors for the synthesis of N-heterocyclic carbenes (NHCs). researchgate.net The development of methods to convert this compound into its corresponding NHC would open up avenues for its use as a ligand in catalysis.

The potential functionalization pathways are summarized below:

| Position | Functionalization Strategy | Potential Substituents |

| C4, C5 | Transition Metal-Catalyzed Cross-Coupling | Aryl, Heteroaryl, Alkynyl, Alkenyl, Alkyl |

| N1 | Alkylation, Arylation, Acylation | Alkyl chains, Aromatic rings, Acyl groups |

| C2-CH2 | Halogenation, Oxidation | Halogens, Carbonyl group |

Expansion of Research Applications in Emerging Scientific Fields

The unique structural features of this compound, namely the electron-rich imidazole core, the versatile iodo substituents, and the methoxymethyl group, make it a promising candidate for a variety of applications in emerging scientific fields. The imidazole scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. lifechemicals.comnih.govnih.gov

Medicinal Chemistry: The diiodoimidazole core can be used as a scaffold to design and synthesize novel bioactive molecules. nih.gov The iodine atoms can act as bioisosteres for other functional groups or as sites for further derivatization to improve pharmacological properties. Potential therapeutic areas include anticancer, antifungal, and antiviral agents.

Materials Science: The ability to form halogen bonds and the potential for creating extended π-conjugated systems through cross-coupling reactions make this compound an interesting building block for functional organic materials. Applications could include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Catalysis: As precursors to N-heterocyclic carbenes, derivatives of this compound could be employed as ligands in transition metal catalysis. These catalysts could find use in a wide range of organic transformations, contributing to the development of more efficient and selective synthetic methods.

Addressing Challenges in Synthetic Scalability for Research and Development Purposes

While the synthesis of this compound on a laboratory scale may be achievable, scaling up the production for research and development purposes presents several challenges. Addressing these challenges will be crucial for the widespread availability and application of this compound.

Purification: The purification of poly-iodinated heterocyclic compounds can be challenging due to their high molecular weight and potential for low solubility. The development of efficient and scalable purification methods, such as crystallization or supercritical fluid chromatography, will be necessary.

Process Safety: The use of elemental iodine and potentially energetic intermediates requires careful consideration of process safety, especially on a larger scale. The adoption of flow chemistry and other process intensification technologies can mitigate some of these risks. A patent for the large-scale production of the parent compound, 4,5-diiodo-1H-imidazole, highlights the importance of addressing solubility issues for scalability. google.com

| Challenge | Potential Solution |

| Cost of Reagents | Development of catalytic methods, use of cheaper iodine sources. |

| Purification | Optimization of crystallization conditions, exploration of alternative purification techniques. |

| Process Safety | Implementation of continuous flow synthesis, thorough process hazard analysis. |

| Solubility | Selection of appropriate solvent systems, use of solubilizing additives. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-diiodo-2-methoxymethyl-1H-imidazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of imidazole derivatives often involves halogenation and functional group introduction. For iodinated imidazoles, direct iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) in polar solvents (e.g., DMF or DMSO) is common . Optimization includes refluxing intermediates (e.g., 2-methoxymethyl-1H-imidazole) with iodine sources, followed by purification via column chromatography or recrystallization. Yield improvements may involve adjusting stoichiometry, reaction time (e.g., 12–24 hours), and inert atmospheres to prevent byproduct formation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substitution patterns and methoxymethyl group integrity. Iodine's electron-withdrawing effects deshield adjacent protons, observed as downfield shifts .

- IR Spectroscopy : Confirms functional groups (e.g., C-I stretches at ~500 cm and C-O-C from methoxymethyl at ~1100 cm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves iodine positioning and molecular geometry. Heavy atoms like iodine enhance diffraction contrast, aiding structure validation .

Q. What are the key considerations in designing experiments to assess the compound’s stability under various conditions?

- Methodological Answer : Stability studies should evaluate:

- Thermal Stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) under nitrogen to detect decomposition temperatures.

- Photostability : Exposure to UV/Vis light to assess iodinated bond lability.

- Hydrolytic Stability : Incubation in aqueous buffers (pH 1–13) at 25–60°C, monitored via HPLC for degradation products .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electron density maps to predict regioselectivity in further substitutions (e.g., at N1 or C4/C5). Iodine’s polarizability influences charge distribution, affecting nucleophilic/electrophilic sites .

- Molecular Docking : Screens interactions with biological targets (e.g., enzymes or DNA) using software like AutoDock Vina. The methoxymethyl group’s hydrophilicity and iodine’s bulk may modulate binding affinity to hydrophobic pockets .

Q. How do structural modifications at the 2-methoxymethyl position influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electronic Effects : Replacing methoxymethyl with electron-donating (e.g., -NH) or withdrawing (e.g., -NO) groups alters HOMO-LUMO gaps, assessed via cyclic voltammetry .

- Reactivity : Substituents impact iodination efficiency. Bulky groups hinder iodine incorporation at C4/C5, requiring harsher conditions (e.g., excess I/AgOTf) .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, spectral signatures) across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis and characterization under identical conditions (solvent, catalyst, purity of reagents).

- Multi-Technique Validation : Cross-validate melting points with DSC and spectral data with high-resolution mass spectrometry (HRMS) .

- Crystallographic Analysis : Resolve discrepancies in molecular structure (e.g., polymorphism) via X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.